2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a complex organic compound featuring an oxazole ring and a spirocyclic nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with a suitable amine under dehydrating conditions to form the oxazole ring . The spirocyclic nonane structure is then introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity . The spirocyclic nonane structure may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
- 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
- Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl]acetate
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its combination of an oxazole ring and a spirocyclic nonane structure. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-12(11(2)20-17-10)9-14(18)16-13-3-4-15(13)5-7-19-8-6-15/h13H,3-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTJZDBVCYEBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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